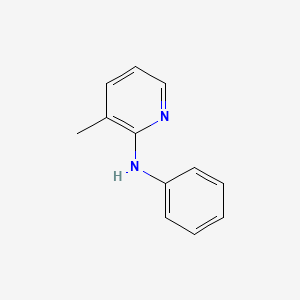

3-Methyl-N-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYIAUWAWXUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies for N Phenylpyridin 2 Amine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-phenylpyridin-2-amine derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

In the study of novel 2-phenylpyridine (B120327) derivatives, ¹H and ¹³C NMR spectroscopy were instrumental in characterizing the synthesized compounds. mdpi.com For instance, in a specific derivative, the ¹H NMR spectrum in CDCl₃ showed distinct signals that could be assigned to the various protons in the molecule, including a singlet at 8.88 ppm attributed to a specific proton, and a multiplet in the range of 7.16-7.28 ppm corresponding to several aromatic protons. mdpi.com The ¹³C NMR spectrum provided complementary information on the carbon framework. mdpi.com

Conformational analysis of N-substituted heterocyclic systems can also be effectively studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). For example, NOESY experiments on N-methyl-2-phenylaziridines helped in assigning the configuration by revealing through-space correlations between the methyl group protons and protons on the aziridine (B145994) ring, confirming the presence of a single invertomer.

The chemical shifts in NMR spectra are highly sensitive to the substitution pattern on the heterocyclic and phenyl rings. For instance, the position of a methyl group can significantly influence the electronic environment of nearby protons and carbons, leading to predictable shifts in their resonance frequencies.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-x | 8.88 | s | - |

| H-y | 8.21 | d | 9.1 |

| H-z | 8.10 | s | - |

| Aromatic Protons | 7.16-7.28 | m | - |

| CH₃ | 2.29 | s | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of N-phenylpyridin-2-amine derivatives. The position, intensity, and shape of vibrational bands provide a molecular fingerprint.

For secondary amines like 3-Methyl-N-phenylpyridin-2-amine, a single, sharp N-H stretching band is typically observed in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is in contrast to primary amines which exhibit two N-H stretching bands. orgchemboulder.comlibretexts.org The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

In a study on 2-N-phenylamino-methyl-nitro-pyridine isomers, the N-H stretching modes were observed at 3433 cm⁻¹ and 3304 cm⁻¹ for one isomer and at 3430 cm⁻¹ and 3311 cm⁻¹ for another, indicating the influence of the substituent positions on the vibrational frequencies. nih.gov The vibrational modes of the methyl group, when present, also give rise to characteristic bands. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of experimental vibrational bands. tsijournals.comnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350-3310 | orgchemboulder.com |

| Aromatic C-H Stretch | 3100-3000 | scirp.org |

| Aliphatic C-H Stretch | 2960-2850 | libretexts.org |

| C=C Stretch (Aromatic) | 1600-1450 | libretexts.org |

| N-H Bend | 1650-1580 (Primary), often absent in secondary | orgchemboulder.com |

| C-N Stretch (Aromatic Amine) | 1335-1250 | orgchemboulder.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the characterization of novel 2-phenylpyridine derivatives, HRMS was used to confirm the elemental composition of the synthesized molecules. mdpi.com For example, for a compound with the proposed formula C₂₆H₁₅Cl₂F₃N₃O₄, the calculated mass was compared to the experimentally found mass, with a very small difference confirming the assigned formula. mdpi.com This level of precision is crucial for validating the identity of newly synthesized compounds and ensuring their purity.

| Compound | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ |

|---|---|---|

| C₂₆H₁₅Cl₂F₃N₃O₄ | 560.0397 | 560.0404 |

| C₂₆H₁₆ClF₃N₃O₅ | 542.0736 | 542.0741 |

X-ray Crystallography for Solid-State Structure Determination of N-Phenylpyridin-2-amine Systems

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. This technique has been applied to various N-phenylpyridin-2-amine derivatives to understand their three-dimensional architecture.

Studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have shown that the molecules are not planar in the solid state. nih.gov For one isomer, the dihedral angle between the pyridine (B92270) and phenyl rings was found to be 6.20(15)°. nih.gov In another isomer, this angle was much smaller at 2.90(14)°. nih.gov These structural details are critical for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding. For instance, in N-benzylpyridin-2-amine, intermolecular N—H⋯N hydrogen bonds lead to the formation of dimers. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Pyridine-Phenyl) | 6.20(15)° |

Advanced Spectroscopic Techniques for Electronic Structure and Reactivity Probing (e.g., UV-Vis, ESR)

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Electron Spin Resonance (ESR) spectroscopy provide insights into the electronic structure and reactivity of N-phenylpyridin-2-amine derivatives.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For N-phenylpyridin-2-amine derivatives, absorption bands in the UV-Vis region are typically attributed to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. researchgate.net In a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, the color of the compounds was linked to the position of the nitro group substituent. nih.gov

While ESR spectroscopy is more specialized for species with unpaired electrons (radicals or paramagnetic metal complexes), it can be a valuable tool in studying the reactivity of N-phenylpyridin-2-amine derivatives, for instance, in the context of their metal complexes or in reactions involving radical intermediates. The electronic structure of these molecules can be further understood through theoretical calculations, which can predict electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

Mechanistic Investigations of Reactions Involving 3 Methyl N Phenylpyridin 2 Amine and Its Analogs

C-H Activation Pathways in N-Phenylpyridin-2-amine Systems

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. In the context of N-phenylpyridin-2-amine and its analogs, this approach has been extensively studied, particularly for the formation of new carbon-carbon bonds.

The palladium(II)-catalyzed ortho-arylation of N-phenylpyridin-2-amine systems is a highly effective method for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the coordination of the palladium(II) catalyst to the substrate. nih.govsemanticscholar.org

The initial step is the chelation-assisted C-H activation, where the nitrogen atom of the pyridine (B92270) ring directs the palladium catalyst to the ortho-C-H bond of the phenyl ring. This forms a five-membered palladacycle intermediate. nih.govresearchgate.net This intermediate is a key species in the catalytic cycle, and its formation is often the rate-determining step. Following the formation of the palladacycle, a process of oxidative addition, transmetalation, or reaction with an electrophile occurs, depending on the specific reaction conditions and coupling partner. For instance, in reactions with aryl halides, an oxidative addition of the aryl halide to the palladacycle is proposed, leading to a Pd(IV) intermediate. nih.gov Subsequent reductive elimination from this high-valent palladium species furnishes the desired ortho-arylated product and regenerates the active palladium(II) catalyst, allowing the catalytic cycle to continue. nih.gov

In some cases, particularly with organoboron reagents, the mechanism proceeds through a transmetalation step where the aryl group from the boron reagent is transferred to the palladium center in the palladacycle intermediate. semanticscholar.org This is followed by reductive elimination to yield the product and the palladium catalyst. The choice of base and oxidant can also play a crucial role in the efficiency and outcome of the reaction. semanticscholar.org

A study on the direct ortho-arylation of 4-methyl-N-phenylpyridin-2-amines highlights the efficiency of this palladium-catalyzed C-H activation/C-C coupling process. dntb.gov.ua The presence of the methyl group on the pyridine ring can influence the electronic properties and reactivity of the substrate, but the fundamental mechanistic pathway remains consistent with the directed C-H activation model.

The regioselectivity of C-H functionalization is a critical aspect of modern synthetic chemistry, and the use of directing groups is a powerful strategy to control where a reaction occurs on a molecule. In N-phenylpyridin-2-amine systems, the pyridinyl group serves as an effective directing group, guiding the catalyst to a specific C-H bond. researchgate.net The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it in close proximity to the ortho-C-H bonds of the phenyl ring. researchgate.netuva.es This chelation effect significantly lowers the activation energy for the cleavage of that specific C-H bond, leading to high regioselectivity. nih.gov

The effectiveness of a directing group is influenced by several factors, including its coordinating ability, the stability of the resulting metallacycle intermediate, and the electronic and steric properties of the substrate. nih.gov For N-phenylpyridin-2-amine, the formation of a stable five-membered palladacycle is a key driver for the observed ortho-selectivity. nih.gov

The concept of using directing groups has been widely applied to a variety of substrates and transformations beyond N-phenylpyridin-2-amines. For instance, in indole (B1671886) and azaindole systems, different directing groups have been employed to achieve regioselective C-H arylation at various positions of the heterocyclic core. nih.gov The choice of the directing group, such as a phosphine (B1218219) oxide or a glycine-derived transient directing group, can dictate the site of functionalization. nih.gov This highlights the modularity and power of the directing group strategy in achieving precise control over reaction outcomes.

Recent advancements have also explored the development of catalytic systems that can achieve C-H functionalization without the need for a directing group. nih.gov However, for many applications, particularly in complex molecule synthesis, the reliability and predictability offered by directing groups remain indispensable.

Understanding the structure and energetics of transition states and intermediates is fundamental to elucidating reaction mechanisms. In the palladium-catalyzed C-H activation of N-phenylpyridin-2-amine systems, the palladacycle intermediate is a crucial species that has been the subject of numerous studies. nih.govresearchgate.net Spectroscopic techniques and computational methods, such as Density Functional Theory (DFT) calculations, have been employed to characterize these intermediates and the transition states leading to their formation. rsc.org

These studies have confirmed the five-membered ring structure of the palladacycle, formed through the coordination of the pyridine nitrogen and the cyclometalation at the ortho-position of the phenyl ring. nih.gov The transition state for the C-H activation step is often described as a concerted metalation-deprotonation (CMD) process, where the C-H bond is broken and the new carbon-palladium bond is formed in a single step, often with the assistance of a base or a ligand. uva.es

The nature of the ligands on the palladium center can significantly influence the stability of the palladacycle and the energy of the transition states. For example, the use of cooperating ligands, such as [2,2'-bipyridin]-6(1H)-one, has been shown to lower the barrier for C-H cleavage in the arylation of unprotected anilines. uva.es These ligands can participate directly in the C-H activation step, often by acting as an internal base. uva.esnih.gov

Investigations into the C-H activation of 2-phenylpyridine (B120327) with various metal carboxylates have provided further insights into the role of the ancillary ligands. rsc.org The strength of the acid corresponding to the carboxylate ligand was found to influence the rate of C-H activation, with stronger acids leading to a more electrophilic metal center and accelerating the reaction. rsc.org

Table 1: Key Intermediates and Transition States in Palladium-Catalyzed C-H Activation

| Species | Description | Role in Catalytic Cycle |

| Palladacycle Intermediate | A five-membered ring structure formed by the coordination of the pyridine nitrogen and the ortho-metalation of the phenyl ring to the palladium center. | A key stable intermediate that directs the subsequent functionalization step. |

| C-H Activation Transition State | The highest energy point along the reaction coordinate for the cleavage of the C-H bond and formation of the C-Pd bond. | Determines the rate and regioselectivity of the initial C-H activation step. |

| Pd(IV) Intermediate | A high-valent palladium species formed after the oxidative addition of a coupling partner (e.g., an aryl halide) to the palladacycle. | Precedes the reductive elimination step that forms the final product. |

Cross-Coupling Reaction Mechanisms of N-Phenylpyridin-2-amines

Beyond simple C-H arylation, N-phenylpyridin-2-amines and their analogs are valuable substrates for a variety of cross-coupling reactions, leading to the formation of more complex molecular architectures.

A notable transformation involving N-phenylpyridin-2-amine is its palladium-catalyzed carbonylative acetylation. This reaction utilizes carbon monoxide (CO) as a carbonyl source and N,N-dimethylformamide (DMF) as a methyl source to synthesize N-phenyl-N-(pyridin-2-yl)acetamides. scispace.comnih.govresearchgate.net Mechanistic studies have revealed that the methyl group of the final acetylated product originates from the methyl group of DMF. scispace.comnih.gov Interestingly, dimethyl sulfoxide (B87167) (DMSO) can also serve as a methyl source when it is used as the sole solvent. scispace.comnih.gov

The proposed mechanism likely involves the initial palladium-catalyzed C-H activation to form the palladacycle intermediate. This is followed by the coordination and insertion of carbon monoxide into the palladium-carbon bond, forming an acyl-palladium species. The final step is believed to involve the reaction with DMF, which acts as a source of the methyl group, leading to the formation of the acetylated product and regeneration of the palladium catalyst. The precise mechanism of the methyl transfer from DMF is an area of ongoing investigation.

Annulation reactions are powerful synthetic tools for the construction of cyclic and heterocyclic frameworks. mdpi.com N-phenylpyridin-2-amines can participate in such reactions to form fused polycyclic systems. For example, rhodium(III)-catalyzed annulation of N-phenylpyridin-2-amines with internal alkynes has been reported to produce indolizine (B1195054) derivatives. rsc.org

The proposed catalytic cycle for these rhodium-catalyzed annulations typically begins with the C-H activation of the N-phenylpyridin-2-amine to form a rhodacycle intermediate. rsc.org This is followed by the coordination and migratory insertion of the alkyne into the rhodium-carbon bond. Subsequent intramolecular cyclization and reductive elimination then lead to the formation of the annulated product and regeneration of the active rhodium(III) catalyst. rsc.orgrsc.org

Similarly, palladium catalysts have been employed for the annulation of N-phenylpyridin-2-amines with norbornene and a carbon monoxide source to synthesize complex polycyclic structures. rsc.org The catalytic cycle in this case involves palladium(II)-mediated C-H activation, followed by alkene coordination and insertion, CO coordination and insertion, and a final reductive elimination step. rsc.org

These annulation reactions demonstrate the versatility of N-phenylpyridin-2-amine as a building block in organic synthesis, allowing for the rapid construction of complex molecules through sequential C-H activation and cross-coupling events. The development of these reactions is often guided by a detailed understanding of the underlying catalytic cycles. nih.gov

Intramolecular Cyclization Mechanisms

The intramolecular cyclization of N-arylpyridin-2-amines and their derivatives is a pivotal method for the synthesis of carbolines, a class of nitrogen-containing heterocyclic compounds with significant biological activities. psu.edunih.gov These reactions can proceed through various metal-catalyzed or metal-free pathways.

Palladium-catalyzed reactions are prominent in the synthesis of carbolines from ortho-bromo-substituted anilinopyridines. psu.edu This process involves an intramolecular biaryl coupling reaction. psu.edu Similarly, rhodium-catalyzed C–H functionalization and cyclization of N-aryl-2-aminopyridines with various partners like α,β-unsaturated aldehydes or propargylic cycloalkanols lead to the formation of diverse heterocyclic structures, including dihydroquinolinones and trisubstituted indoles. rsc.org The pyridyl nitrogen in these reactions often acts as a directing group, facilitating the metal's insertion into the C-H bond of the aryl ring, and can also function as an intramolecular nucleophile. rsc.org

Metal-free approaches have also been developed. For instance, the photocyclization of anilinopyridines offers a pathway to γ-carbolines. researchgate.net Furthermore, the intramolecular cyclization of N-aryl amides can yield 3-amino oxindoles through the interaction of 2-azaallyl anions with the N-aryl amide moiety. rsc.org A notable metal-free photoredox-catalyzed cyclization of N-aryl acrylamides, mediated by water and an aldehyde, provides access to oxindole (B195798) derivatives under environmentally friendly conditions. mdpi.com

The table below summarizes key intramolecular cyclization reactions involving N-arylpyridin-2-amine analogs.

| Reactant(s) | Catalyst/Conditions | Product(s) | Ref. |

| Ortho-bromo-substituted anilinopyridines | Palladium catalyst | Carbolines | psu.edu |

| N-aryl-2-aminopyridines and α,β-unsaturated aldehydes | Rhodium catalyst | Dihydroquinolinones | rsc.org |

| N-aryl-2-pyridinamines and propargylic cycloalkanols | Rhodium catalyst | 1,2,3-trisubstituted indoles | rsc.org |

| Anilinopyridines | Light (photocyclization) | γ-carbolines | researchgate.net |

| N-aryl amides | - | 3-amino oxindoles | rsc.org |

| N-aryl acrylamides | 4CzIPN, visible light, H2O, aldehyde | Oxindole derivatives | mdpi.com |

Radical Reaction Pathways for Arylaminopyridine Derivatives

Radical Ipso Substitution Processes

Radical ipso substitution is a reaction in which an incoming radical attacks a position on an aromatic ring that is already substituted, leading to the displacement of that substituent. This process is a key step in various synthetic transformations of aromatic compounds, including arylaminopyridine derivatives. While direct electrophilic aromatic substitution primarily involves the replacement of a hydrogen atom, radical attack can occur at substituted carbons. libretexts.orgdocumentsdelivered.com

An example of a synthetically useful homolytic aromatic ipso-substitution is radical alkyldenitration. documentsdelivered.com In the context of arylaminopyridine derivatives, these radical ipso substitution processes can be involved in intramolecular cyclizations and other functionalizations, although the specific mechanisms are often complex and subject to ongoing investigation. A novel reaction involving the oxidative substitution of aromatic carboxyl groups on stable trityl radicals by various nucleophiles highlights a unique pathway for ipso substitution. rsc.org

Initiation and Propagation in Radical-Mediated Arylation

Radical-mediated arylation reactions provide a powerful tool for the formation of carbon-carbon bonds. The initiation step typically involves the generation of an aryl radical from a suitable precursor. In the context of arylaminopyridine derivatives, these reactions can be initiated through various means, including the use of transition metal catalysts or photoredox catalysis.

One notable example is the iron-mediated direct C–H arylation of pyridine analogues with arylboronic acids. rsc.org In this process, an aryl radical is generated and subsequently attacks the pyridine ring. The propagation of the radical chain then continues, leading to the arylated product. Radical-mediated processes involving the difunctionalization of propellane with sulfonyl alkynyl, allyl, or cyano groups also proceed under mild photochemical conditions, showcasing the versatility of radical initiation. rsc.org

Nucleophilic Substitution and Addition Reaction Mechanisms

Mechanisms of Nucleophilic Attack on Activated Pyridine Rings

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com This reactivity can be enhanced by the activation of the pyridine ring. Activation is typically achieved by functionalizing the pyridine nitrogen, which creates a pyridinium (B92312) ion and increases the electrophilicity of the ring. mdpi.com

Lewis acids can also be employed to activate the pyridine ring towards nucleophilic aromatic substitution and conjugate addition. nih.govsemanticscholar.org A zinc-based Lewis acid, for instance, can coordinate to the pyridine nitrogen, thereby activating the ring for functionalization. nih.govresearchgate.net This activation facilitates the attack of various nucleophiles, including amines. researchgate.net The resulting intermediate anion is stabilized by the electronegative nitrogen atom, favoring the reaction at the 2- and 4-positions. quora.com

The table below outlines different methods for activating pyridine rings for nucleophilic attack.

| Activation Method | Activating Agent | Outcome | Ref. |

| N-Functionalization | Various (e.g., triflic anhydride) | Formation of a pyridinium ion | mdpi.com |

| Lewis Acid Catalysis | Zinc-based Lewis acids | Enhanced electrophilicity of the pyridine ring | nih.govresearchgate.net |

| Pre-activation not required (for specific reactions) | Chiral copper complex | C-4 regioselective addition of styrenes | mdpi.com |

Proton Transfer and Lewis Acid/Base Catalysis in Amidation Reactions

Proton transfer is a fundamental process in many chemical reactions, including the amidation of carboxylic acids. In the context of reactions involving pyridine derivatives, proton transfer can play a significant role in catalysis. For instance, the formation of molecular salts through proton transfer between bromanilic acid and substituted pyridines has been systematically studied. nih.gov This controlled proton transfer can influence the resulting supramolecular structures. nih.gov

Lewis acids and bases are also widely used as catalysts in amidation reactions. Pyridinyl amide ion pairs have been shown to be effective Lewis base organocatalysts. nih.gov The catalytic activity of pyridine-based catalysts can be modulated by altering their Lewis basicity. researchgate.net For example, borane-pyridine complexes have been demonstrated to be efficient catalysts for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com These catalysts offer advantages such as improved solubility and tolerance of various functional groups. mdpi.com The mechanism of these catalyzed amidations often involves the activation of the carboxylic acid by the Lewis acid or base, facilitating the subsequent nucleophilic attack by the amine.

Stereochemical Aspects of Reactions Involving N-Phenylpyridin-2-amines

The pyridine ring and the associated amine functionality in N-phenylpyridin-2-amine analogs can act as powerful directing groups in transition-metal-catalyzed reactions. This directing ability, when combined with chiral catalytic systems, allows for high levels of stereocontrol, leading to either enantiomerically enriched or diastereomerically pure products.

The development of chiral ligands has been instrumental in achieving enantioselective transformations of pyridines and related N-heterocycles. By coordinating to a metal center, these ligands create a chiral environment that can differentiate between two enantiotopic C-H bonds or faces of a prochiral molecule, leading to the preferential formation of one enantiomer.

A variety of chiral ligands have been successfully employed in the asymmetric functionalization of amine derivatives. diva-portal.orgnih.gov For instance, palladium-catalyzed enantioselective C-H functionalization has been achieved using chiral phosphoric acids as anionic ligands. nih.gov This approach has proven effective for the α-C-H coupling of a wide range of cyclic amines with aryl boronic acids, affording high enantioselectivities. nih.gov In one study, the combination of a palladium source like Pd₂(dba)₃ with a chiral phosphoric acid ligand (R)-PA2 resulted in the α-arylation of N-benzylpyrrolidine with an 87% yield and a 98:2 enantiomeric ratio (er). nih.gov

The modular synthesis of chiral, enantiopure pyridine-containing ligands, such as pyridyl pyrrolidine (B122466) and pyridyl oxazoline (B21484) ligands, has also been a focus. diva-portal.org These have been applied in palladium-catalyzed allylic alkylation reactions. diva-portal.org Similarly, chiral biimidazoline (BiIM) dinitrogen ligands have been developed for the asymmetric palladium-catalyzed Catellani reaction to assemble C-N axially chiral scaffolds with high enantioselectivity. nih.gov

Rhodium(III)-catalyzed asymmetric C-H activation has been demonstrated using a chiral transient directing group (TDG) strategy. nih.gov In this system, a chiral amine catalyst reacts with an aldehyde to form an imino group in situ. This transient group directs the C-H activation and controls the stereochemistry, leading to chiral products with high enantiomeric excess (>99% ee). nih.gov

Enzymatic approaches have also emerged as a powerful strategy. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the enantioselective α-C(sp³)–H functionalization of cyclic amines with carbene donors like ethyl diazoacetate (EDA), achieving excellent enantioselectivity (up to 99% ee). acs.org

Table 1: Examples of Chiral Ligand Systems in Enantioselective Functionalization

| Catalyst/Ligand System | Reaction Type | Substrate Type | Metal | Enantioselectivity | Reference |

| Chiral Phosphoric Acid (PA2) | α-C-H Arylation | N-heterocycles | Palladium | 98:2 er | nih.gov |

| Chiral Pyridyl Pyrrolidine | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) | Palladium | Moderate ee | diva-portal.org |

| Chiral Biimidazoline (BiIM) | Catellani Reaction | Bromoarenes / N-Aryl Amines | Palladium | High ee | nih.gov |

| Chiral Amine (Transient Directing Group) | C-H Activation/Annulation | Aldehydes | Rhodium | >99% ee | nih.gov |

| Evolved Cytochrome P450 | Carbene Transfer | Cyclic Amines | Iron (Heme) | 99% ee | acs.org |

In substrates that already contain one or more stereocenters, the focus shifts from enantioselectivity to diastereoselectivity—the selective formation of one diastereomer over others. The directing group plays a critical role in orienting the catalyst and incoming reactant relative to the existing stereochemistry of the cyclic amine.

A prominent strategy for achieving diastereocontrol is through catalyst-controlled C-H functionalization. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the highly regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.orgelsevierpure.com The choice of dirhodium catalyst is crucial; for example, Rh₂(OAc)₄ tends to favor the formation of trans-pyrrolidines, whereas the use of a chiral ligand like Rh₂(S-tert-PTTL)₄ can favor the cis-pyrrolidine product. organic-chemistry.org This control is attributed to nonbonding interactions between the substrate and the catalyst's ligands, where the steric bulk and the shape of the catalyst's chiral pocket dictate the stereochemical outcome. organic-chemistry.org

Protecting-group-free approaches have also been developed for the α-functionalization of cyclic secondary amines. nih.gov One such method involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. This process is highly diastereoselective, typically yielding the trans-configured product due to the nucleophile attacking the less sterically hindered face of the intermediate imine. nih.gov For instance, the functionalization of 4-substituted piperidines using this method shows a high preference for the trans-diastereomer. nih.gov This is complementary to methods involving deprotonative α-lithiation of N-Boc protected piperidines, which selectively form cis-diastereomers. nih.gov

Table 2: Catalyst-Controlled Diastereoselective Functionalization of Cyclic Amines

| Catalyst | Reaction Type | Substrate | Key Finding | Diastereoselectivity | Reference |

| Rh₂(OAc)₄ | Intramolecular Nitrene Insertion | Aliphatic Amines | Favors trans product | High | organic-chemistry.org |

| Rh₂(S-tert-PTTL)₄ | Intramolecular Nitrene Insertion | Aliphatic Amines | Favors cis product | High | organic-chemistry.org |

| N/A (Hydride Transfer) | α-C–H Functionalization | Substituted Cyclic Amines | Nucleophilic attack on imine intermediate | High (trans) | nih.gov |

These mechanistic investigations into the stereochemical aspects of reactions involving N-phenylpyridin-2-amines and their cyclic analogs highlight the sophisticated control that can be achieved through the rational design of chiral ligands and catalyst systems.

Advanced Functionalization and Derivatization Strategies for the 3 Methyl N Phenylpyridin 2 Amine Core

Regioselective Functionalization of the Pyridine (B92270) Moiety

The pyridine ring of 3-Methyl-N-phenylpyridin-2-amine offers several positions for selective functionalization. The electronic nature of the ring, influenced by the nitrogen atom and the amino substituent, directs incoming groups to specific locations.

Direct C-H alkylation and arylation of the pyridine core are powerful methods for introducing carbon-based substituents.

Alkylation: Rhodium-catalyzed C-H activation has been shown to be effective for the alkylation of pyridines. nih.gov For these reactions to be efficient, substitution ortho to the ring nitrogen is often required, which is consistent with the structure of this compound. nih.gov The process is believed to proceed through a Rh-carbene intermediate. nih.gov While specific examples on this compound are not detailed, the general methodology for alkylating pyridines, such as with 3,3-dimethylbutene using a Rh/PCy3 catalyst system, is well-established. nih.gov Another approach involves the methylation of pyridine compounds using methanol (B129727) in the presence of a nickel and nickel oxide catalyst to produce picoline derivatives. google.com

Arylation: Palladium-catalyzed C–H arylation represents a key strategy for modifying the pyridine ring. These reactions often utilize the directing-group ability of a nearby functional group to achieve high regioselectivity. For instance, in related systems like (6-phenylpyridin-2-yl)pyrimidines, a Pd-catalyzed, Ru-photoredox-mediated C–H arylation using phenyldiazonium tetrafluoroborate (B81430) as the aryl source has been successfully applied. nih.gov Intramolecular C-H arylation of pyridine amides has also been achieved with palladium catalysts, leading to the formation of fused heterocyclic compounds. beilstein-archives.org

Halogenation of the pyridine ring provides a versatile handle for further elaboration through cross-coupling reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) at specific positions on the pyridine ring can be achieved through various methods. These halogenated intermediates are stable and can be readily purified, setting the stage for subsequent reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form new carbon-carbon bonds. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a variety of arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govresearchgate.net These reactions tolerate a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, without significantly affecting the reaction rates or yields. nih.gov This demonstrates the feasibility of introducing diverse aryl groups onto the pyridine core of the target molecule.

Functionalization of the N-Phenyl Moiety

The N-phenyl ring is another key site for modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

The pyridine nitrogen atom in N-aryl-2-aminopyridine derivatives serves as an effective directing group for the functionalization of the N-phenyl ring. rsc.orgdocumentsdelivered.com This directing effect facilitates the formation of stable complexes with transition metals, guiding the reaction to the ortho position of the phenyl group. rsc.orgresearchgate.netrsc.org

Ortho-Arylation: A significant advancement is the palladium(II)-catalyzed direct arylation of the sp² C-H bonds at the ortho-position of the N-phenyl ring. nih.govresearchgate.net This reaction uses readily available boronic acids or potassium aryltrifluoroborates as aryl donors and a palladium catalyst such as Pd(OAc)₂. rsc.orgnih.gov Remarkably, this process occurs without competing N-arylation. nih.govresearchgate.net The reaction is generally high-yielding and proceeds under operationally simple conditions. nih.gov The pyridyl directing group can even be cleaved post-reaction to yield ortho-arylated aniline (B41778) derivatives. researchgate.net

Ortho-Acylation: Similarly, palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed using arylmethyl amines as acyl sources, demonstrating the versatility of the pyridine directing group strategy. rsc.org

This is often achieved through the cross-coupling reactions described previously, using appropriately substituted arylating agents. For instance, in the ortho-arylation of the N-phenyl ring, boronic acids bearing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) are well-tolerated. nih.gov Research has shown that electron-rich N-aryl rings, such as in N-(4-methoxyphenyl)pyridin-2-amine, can lead to improved yields in these arylation reactions. nih.gov Conversely, the most electron-deficient boronic acid, 3-nitrophenylboronic acid, has also been shown to give the highest yield in certain cases. nih.gov

N-Substitution and N-Derivatization Reactions

Modification of the exocyclic amine nitrogen atom provides another avenue for creating a diverse range of derivatives.

N-Alkylation and N-Arylation: The secondary amine in this compound can undergo substitution reactions. N-alkylation can be achieved through methods like the self-limiting alkylation of N-aminopyridinium salts, which provides a route to secondary amines. chemrxiv.org N-arylation can be accomplished via Buchwald-Hartwig amination conditions, using a palladium catalyst, a suitable phosphine (B1218219) ligand like xantphos (B1684198), and a base. nih.gov

N-Acylation: The amino group can also be acylated. For example, copper-catalyzed cross-coupling of pyridin-2-amines with methyl ketones can yield N-(2-pyridyl)-α-ketoamides, which are valuable synthetic intermediates. researchgate.net This transformation involves the formation of both a C-N and a C=O bond in a single process. researchgate.net

Synthesis of N-Alkyl and N-Acyl Derivatives of N-Phenylpyridin-2-amines

The secondary amine of the N-phenylpyridin-2-amine core is a key site for derivatization, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The N-alkylation of N-phenylpyridin-2-amines can be achieved through several established methods. A common approach involves the reaction with alkyl halides in the presence of a base. For instance, N-alkylation can be performed using an alkyl halide (e.g., an alkyl iodide) and a carbonate base like cesium carbonate (Cs₂CO₃) in a suitable solvent such as acetonitrile. Another method involves the use of N-aminopyridinium salts, which act as effective ammonia (B1221849) surrogates. These salts can first undergo N-arylation, followed by N-alkylation with an alkyl halide. The pyridinium (B92312) group can then be cleaved reductively to yield the secondary amine. Ruthenium(II) complexes have also been employed as catalysts for the N-alkylation of 2-aminopyridine (B139424) with various arylmethyl alcohols under neat conditions, providing high selectivity for the N-monoalkylated product.

N-Acylation: N-acylation is another fundamental transformation, typically accomplished by reacting the parent amine with an acylating agent like an acid chloride or anhydride. Amidation reactions, a form of acylation, are frequently used to link the N-phenylpyridin-2-amine core to other molecular fragments. For example, substituted anilines can be coupled with carboxylic acids using peptide coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine (B128534). acs.org This strategy is effective for creating N-phenylbenzamide moieties attached to the pyridine core. acs.org

The table below summarizes typical conditions for these transformations, extrapolated from methodologies for similar amine substrates.

| Transformation | Reagents & Conditions | Product Type | Ref. |

| N-Alkylation | Alkyl Halide, Cs₂CO₃, CH₃CN, 70°C | N-Alkyl-N-phenylpyridin-2-amine | |

| N-Alkylation | Arylmethyl alcohol, [RuCl₂(p-cymene)(NHC)], KOtBu, 120°C, neat | N-Arylmethyl-N-phenylpyridin-2-amine | acs.org |

| N-Acylation | Carboxylic Acid, HBTU, Triethylamine, CH₂Cl₂ | N-Acyl-N-phenylpyridin-2-amine | acs.org |

Formation of N-Heterocyclic Fused Systems from N-Phenylpyridin-2-amines

The inherent structure of N-phenylpyridin-2-amines, containing a 2-aminopyridine moiety, is a precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve intramolecular cyclization, often following an initial intermolecular reaction, to build new rings onto the pyridine core.

The imidazo[1,2-a]pyridine (B132010) scaffold can be readily synthesized from the 2-aminopyridine core of this compound. A prevalent method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org This reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration. acs.org

Modern variations of this synthesis have been developed to be more efficient and environmentally benign. These include:

Copper-catalyzed reactions: Copper(I) iodide can catalyze the aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins to yield imidazo[1,2-a]pyridines. acs.orgorganic-chemistry.org

Catalyst- and solvent-free conditions: Direct condensation of 2-aminopyridines with α-haloketones can be achieved by heating, avoiding the need for a catalyst or solvent. bio-conferences.org

Multicomponent reactions: One-pot reactions combining a 2-aminopyridine, an aldehyde, and a third component like an alkyne or trimethylsilylcyanide, often catalyzed by copper or scandium triflate, provide a direct route to highly substituted imidazo[1,2-a]pyridines. bio-conferences.org

The table below outlines several synthetic routes to this fused system.

| Reagent Type | Catalyst/Conditions | Key Features | Ref. |

| α-Haloketones | None or DBU, 60°C or rt, Aqueous Ethanol | Catalyst/solvent-free or green solvent conditions | bio-conferences.orgresearchgate.net |

| Ketones | CuI, Aerobic Oxidation | Broad functional group tolerance | organic-chemistry.org |

| Nitroolefins | CuBr, DMF, 80°C, Air | Uses air as the oxidant, economical | acs.org |

| Aldehyde & Alkyne | CuI, Toluene, Reflux | Three-component, high to excellent yields | bio-conferences.org |

Pyrido[1,2-a]pyrimidines represent another class of fused heterocycles accessible from the 2-aminopyridine core. The synthesis is typically achieved by reacting the 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester or malondialdehyde acetal. rsc.org This condensation reaction usually occurs in the presence of an acid catalyst (e.g., perchloric or hydrobromic acid) and proceeds through a 2-(2-acylvinylamino)pyridine intermediate, which then undergoes intramolecular cyclization. rsc.org Good yields have been reported for these reactions conducted at room temperature. rsc.org

A one-pot, three-component reaction has also been developed, combining a 2-aminopyridine, an aroylacetonitrile, and an orthoester at elevated temperatures. researchgate.net The resulting intermediate can then be cyclized in the presence of concentrated hydrochloric acid to afford the pyrido[1,2-a]pyrimidine (B8458354) derivative. researchgate.net

| Starting Materials | Conditions | Product | Ref. |

| 2-Aminopyridine, 1,3-Dicarbonyl Compound | Perchloric Acid (HClO₄) or HBr, Room Temperature | Pyrido[1,2-a]pyrimidinium salt | rsc.org |

| 2-Aminopyridine, Aroylacetonitrile, Orthoester | 1) 80°C; 2) Conc. HCl | 4-Aminopyrido[1,2-a]pyrimidine derivative | researchgate.net |

The N-phenyl group attached to the 2-amino position offers opportunities for cyclization to form indole (B1671886) and indolin-3-one structures. These transformations typically involve forming a new bond between the pyridine ring and the ortho-position of the phenyl ring.

Indole Synthesis: The construction of an indole scaffold can be achieved through oxidative annulation. For example, a ruthenium-catalyzed reaction between N-2-pyrimidyl anilines (structurally related to N-phenylpyridin-2-amines) and internal alkynes in water has been shown to produce functionalized indoles. Another approach involves a palladium-catalyzed cascade reaction of o-methylphenyl isocyanides with aryl halides. For the N-phenylpyridin-2-amine core, this would conceptually involve a reaction that functionalizes the ortho-position of the phenyl ring and the methyl group on the pyridine ring, followed by cyclization.

Indolin-3-one Synthesis: The synthesis of indolin-3-ones from N-phenylpyridin-2-amine precursors is less direct but can be envisioned through multi-step sequences. A general method involves the Eschenmoser coupling reaction, starting from 3-bromooxindoles and thioamides, which yields 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. beilstein-journals.org A related strategy involves the rearrangement of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles. beilstein-journals.org Applying this logic to the target compound would require initial construction of a suitable oxindole (B195798) precursor bearing the pyridin-2-ylamino moiety.

Further functionalization of the N-phenyl group, specifically through ortho-arylation, opens pathways to more complex fused systems like carbazoles and benzimidazoles.

Carbazole (B46965) Synthesis: Carbazoles can be synthesized via intramolecular C-H amination. Starting with an ortho-phenylated N-phenylpyridin-2-amine, a nitrene intermediate can be generated, which then inserts into the ortho C-H bond of the second phenyl ring to form the carbazole ring system. nih.gov Aryl sulfilimines have been demonstrated as effective and safe nitrene precursors for this transformation, reacting under either visible light irradiation or rhodium catalysis to yield carbazoles under mild conditions. nih.gov This method is advantageous over traditional methods that use potentially explosive aryl azides. nih.gov

Benzimidazole (B57391) Synthesis: The formation of a benzimidazole ring requires an ortho-diamine functionality. Therefore, a synthetic route starting from this compound would first require the introduction of a nitro group at the ortho-position of the N-phenyl ring, followed by its reduction to an amine. The resulting N¹-(3-methylpyridin-2-yl)benzene-1,2-diamine can then undergo condensation with various reagents to form the benzimidazole ring. Common methods for this cyclization include:

Phillips Condensation: Heating the o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative (e.g., formic acid) at high temperatures. researchgate.netslideshare.net

Reaction with Aldehydes: Condensation with an aldehyde followed by oxidative cyclodehydrogenation. nih.gov This can be promoted by catalysts like supported gold nanoparticles under ambient conditions. nih.gov

| Fused System | Precursor Requirement | Synthetic Strategy | Key Features | Ref. |

| Carbazole | Ortho-arylated N-phenyl group | Intramolecular C-H amination via a nitrene intermediate | Can use safe sulfilimine precursors; mild conditions | nih.gov |

| Benzimidazole | Ortho-amino N-phenyl group | Condensation of the resulting o-phenylenediamine with an aldehyde or carboxylic acid | Can be catalyzed by Au nanoparticles; classic Phillips condensation | researchgate.netnih.gov |

Post-Synthetic Transformations and Removal of Directing Groups

In many synthetic strategies, particularly for C-H functionalization, directing groups are employed to control regioselectivity. The 2-pyridyl group of the 2-aminopyridine core can itself act as a directing group. The efficient removal of such groups is a critical final step to yield the desired target molecule.

For N-(pyridin-2-yl) substituted compounds, several methods have been developed for the cleavage of the C-N bond to remove the pyridine moiety. Two effective strategies that proceed under mild, room-temperature conditions are: acs.orgnih.gov

Quaternization-Hydride Reduction: This involves the quaternization of the pyridine nitrogen with an alkylating agent (e.g., methyl triflate), followed by reductive cleavage of the N-N or C-N bond with a hydride source like sodium borohydride. This approach is generally effective but may not be suitable for certain sterically hindered substrates, such as 2,6-disubstituted piperidines. acs.orgresearchgate.net

Hydrogenation-Hydride Reduction: This two-step protocol begins with the catalytic hydrogenation of the pyridine ring (e.g., using H₂ gas and a palladium catalyst) to form a piperidine (B6355638). The resulting N-piperidyl group is then removed via hydride reduction. This method can be successful where the quaternization strategy fails. acs.orgnih.gov

These deprotection protocols are valuable as they demonstrate that the pyridyl group can be used as a traceless directing group, expanding the synthetic utility of intermediates like this compound in complex molecule synthesis. researchgate.net

| Deprotection Strategy | Reagents | Conditions | Applicability | Ref. |

| Quaternization-Hydride Reduction | 1) MeOTf or MeI2) NaBH₄ | Room Temperature | Broad, but can be limited by sterics | acs.orgresearchgate.net |

| Hydrogenation-Hydride Reduction | 1) H₂, Pd/C2) NaBH₄, AcOH | Room Temperature | Effective for sterically hindered substrates | acs.orgnih.gov |

Coordination Chemistry and Catalytic Applications of N Phenylpyridin 2 Amine Ligands

N-Phenylpyridin-2-amines as Mono- and Bidentate Ligands in Transition Metal Complexes

N-Phenylpyridin-2-amine and its substituted derivatives are versatile ligands in transition metal chemistry, primarily due to their ability to adopt different coordination modes. researchgate.net This flexibility is crucial for their role in catalysis, where the ligand must stabilize the metal center and orient substrates for reaction.

The N-aryl-2-aminopyridine framework possesses two potential coordination sites: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp²-hybridized exocyclic amine nitrogen. This allows for two primary coordination modes with transition metals.

Monodentate Coordination: The ligand can bind to a metal center through only one of the nitrogen atoms. Most commonly, coordination occurs via the more Lewis basic pyridine nitrogen. researchgate.netmdpi.com This mode is often observed when steric hindrance prevents the approach of the second donor atom or when the metal center's coordination sphere is already saturated. mdpi.com For instance, with sterically bulky aminopyridine ligands, η¹-coordination through the pyridine nitrogen is favored over chelation. researchgate.netmdpi.com

Bidentate Chelation: The ligand can coordinate to a single metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. monash.edunih.gov This bidentate coordination is common and is a cornerstone of the ligand's utility as a directing group in catalysis. rsc.orgnih.gov By forming a cyclometalated intermediate, the ligand holds the metal catalyst in close proximity to specific C-H bonds on the aryl ring, facilitating their activation. nih.gov

The preferred coordination mode is influenced by several factors, including the steric bulk of the ligand, the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. nih.govnih.govnih.gov

Substituents on either the pyridine or the phenyl ring of the N-phenylpyridin-2-amine scaffold can significantly alter the ligand's electronic and steric properties, thereby influencing its coordination behavior and the reactivity of the resulting metal complex. nih.govnih.gov

Electronic Effects: The introduction of an electron-donating group (EDG), such as the methyl group in 3-Methyl-N-phenylpyridin-2-amine , increases the electron density on the pyridine nitrogen. nih.govrsc.org This enhanced Lewis basicity can lead to stronger coordination to the metal center. nih.gov Studies on related substituted pyridine ligands have shown that EDGs generally increase the catalytic activity in certain transformations by making the metal center more electron-rich. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen, which can weaken the coordinative bond but may be beneficial in other catalytic steps. nih.gov

Steric Effects: The size and position of substituents impose steric constraints that affect the geometry of the metal complex. The methyl group at the 3-position of the pyridine ring in This compound introduces steric bulk near the metal's coordination sphere. This can influence the stability of the resulting complex, the accessibility of substrates, and the selectivity of the catalytic reaction. mdpi.comnih.gov In some cases, increased steric hindrance can favor one coordination mode over another or dictate the geometry (cis/trans) of the final complex. nih.govacs.orgnih.gov

The interplay of these steric and electronic effects allows for the fine-tuning of the ligand to optimize catalyst performance for specific applications. nih.gov

Application in Transition Metal Catalysis

The ability of N-phenylpyridin-2-amine ligands to act as directing groups via bidentate chelation has made them invaluable in a variety of transition metal-catalyzed reactions, particularly those involving C-H activation. rsc.orgnih.gov

N-aryl-2-aminopyridines are widely used as directing groups in palladium-catalyzed C-H functionalization reactions. nih.govnih.gov The pyridine nitrogen coordinates to the Pd(II) center, positioning the catalyst to selectively activate an ortho-C-H bond on the N-phenyl ring through a concerted metalation-deprotonation (CMD) mechanism. This forms a stable five-membered palladacycle intermediate, which is the key to the reaction's high regioselectivity. nih.govacs.org

Once the palladacycle is formed, it can undergo various transformations. A common pathway involves oxidation of Pd(II) to a high-valent Pd(IV) species, followed by reductive elimination to form a new C-C, C-N, or C-O bond. nih.gov This strategy has been employed for the synthesis of complex heterocyclic structures. For example, in the presence of carbon monoxide, N-aryl-2-aminopyridines undergo intramolecular C-H pyridocarbonylation to yield 11H-pyrido[2,1-b]quinazolin-11-ones. acs.org

The general mechanism for these transformations typically involves:

Coordination of the pyridine directing group to the Pd(II) catalyst.

Regioselective C-H activation to form a palladacycle intermediate.

Reaction with a coupling partner (e.g., via oxidative addition or other pathways).

Reductive elimination to form the final product and regenerate a catalytically active palladium species. nih.govnih.gov

The table below summarizes representative examples of palladium-catalyzed functionalization using N-aryl-2-aminopyridine directing groups.

| Entry | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

| 1 | N-phenylpyridin-2-amine | Phenyliodonium diacetate | Pd(OAc)₂ | 2-acetoxy-N-phenyl-N-(pyridin-2-yl)aniline | 88 | nih.gov |

| 2 | N-(p-tolyl)pyridin-2-amine | Phenyliodonium diacetate | Pd(OAc)₂ | 2-acetoxy-N-(p-tolyl)-N-(pyridin-2-yl)aniline | 93 | nih.gov |

| 3 | N-phenylpyridin-2-amine | Carbon Monoxide (CO) | Pd(OAc)₂, K₂S₂O₈ | 11H-pyrido[2,1-b]quinazolin-11-one | 81 | acs.org |

| 4 | N-(4-methoxyphenyl)pyridin-2-amine | N-Chlorosuccinimide | Pd(OAc)₂ | 2-chloro-N-(4-methoxyphenyl)-N-(pyridin-2-yl)aniline | - | nih.gov |

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Directed by N-aryl-2-aminopyridines.

Similar to palladium, iridium catalysts can engage with N-aryl-2-aminopyridine ligands to perform chelation-assisted C-H activation. rsc.org Iridium(III) catalysts, such as [IrCp*Cl₂]₂, are particularly effective in this regard. These catalysts have been successfully applied in various transformations, including dehydrogenative coupling and annulation reactions. rsc.orgnih.gov

A notable application is the synthesis of indoles through the tandem annulation of N-aryl-2-aminopyridines with α-chloro ketones. rsc.orgnih.gov The proposed mechanism involves the initial C-H activation of the aniline (B41778) ring directed by the pyridine moiety to form a six-membered iridacycle. This intermediate then reacts with the α-chloro ketone, leading to a cyclization cascade that furnishes the indole (B1671886) product with high efficiency and functional group tolerance. rsc.org This method provides a direct and atom-economical route to structurally diverse and valuable indole scaffolds. nih.gov

| Entry | N-aryl-2-aminopyridine | α-Chloro Ketone | Catalyst System | Product | Yield (%) | Ref |

| 1 | N-phenylpyridin-2-amine | 2-chloro-1-phenylethan-1-one | [IrCpCl₂]₂, AgSbF₆, NaOAc | 2-phenyl-1-(pyridin-2-yl)-1H-indole | 94 | rsc.orgnih.gov |

| 2 | N-(4-fluorophenyl)pyridin-2-amine | 2-chloro-1-phenylethan-1-one | [IrCpCl₂]₂, AgSbF₆, NaOAc | 1-(4-fluorophenyl)-2-phenyl-1-(pyridin-2-yl)-1H-indole | 92 | rsc.org |

| 3 | N-phenylpyridin-2-amine | 1-chloro-3,3-dimethylbutan-2-one | [IrCpCl₂]₂, AgSbF₆, NaOAc | 2-(tert-butyl)-1-(pyridin-2-yl)-1H-indole | 85 | rsc.org |

| 4 | N-(m-tolyl)pyridin-2-amine | 2-chloro-1-(4-methoxyphenyl)ethan-1-one | [IrCpCl₂]₂, AgSbF₆, NaOAc | 2-(4-methoxyphenyl)-1-(m-tolyl)-1-(pyridin-2-yl)-1H-indole | 95 | rsc.org |

Table 2: Iridium-Catalyzed Annulation to Synthesize 2-Arylindoles.

While palladium and iridium catalysis often utilize the N-aryl-2-aminopyridine as a directing ligand, in copper catalysis, these compounds frequently serve as substrates in C-N cross-coupling reactions. researchgate.netwikipedia.org The Chan-Lam coupling, a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl boronic acid, is a prime example. researchgate.netwikipedia.orgorganic-chemistry.org

This process allows for the facile synthesis of N-arylpyridin-2-amines from 2-aminopyridine (B139424) and various aryl boronic acids. researchgate.net These reactions are often performed under mild conditions, are tolerant of a wide range of functional groups, and can use air as the oxidant, making them a practical alternative to palladium-catalyzed Buchwald-Hartwig aminations. researchgate.netwikipedia.orgnih.gov The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N bond. wikipedia.org While the pyridine moiety can act as a ligand for the copper center, the primary role of the 2-aminopyridine scaffold in this context is that of a nucleophilic coupling partner. researchgate.netnih.gov

| Entry | Amine | Boronic Acid | Catalyst System | Product | Yield (%) | Ref |

| 1 | 2-aminopyridine | Phenylboronic acid | Cu(OAc)₂, Pyridine | N-phenylpyridin-2-amine | 78 | researchgate.net |

| 2 | 2-aminopyridine | 4-Methoxyphenylboronic acid | Cu(OAc)₂, Pyridine | N-(4-methoxyphenyl)pyridin-2-amine | 81 | researchgate.net |

| 3 | 2-aminopyridine | 4-Fluorophenylboronic acid | Cu(OAc)₂, Pyridine | N-(4-fluorophenyl)pyridin-2-amine | 72 | researchgate.net |

| 4 | 2-aminopyridine | 3-Nitrophenylboronic acid | Cu(OAc)₂, Pyridine | N-(3-nitrophenyl)pyridin-2-amine | 65 | researchgate.net |

Table 3: Copper-Mediated Chan-Lam Synthesis of N-Arylpyridin-2-amines.

Rhodium- and Ruthenium-Catalyzed Reactions

N-phenylpyridin-2-amine derivatives are instrumental as ligands in a variety of catalytic reactions, particularly those involving rhodium (Rh) and ruthenium (Ru). The nitrogen atoms of the pyridine ring and the amine group can chelate to the metal center, forming stable complexes that act as effective catalysts. The 3-methyl substituent on the pyridine ring of this compound can influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Rhodium complexes bearing ligands similar to N-phenylpyridin-2-amine have demonstrated significant efficacy in C-H bond functionalization reactions. nih.govresearchgate.net For instance, Rh(III) catalysts are known to promote the arylation of C-H bonds, a process that benefits from the directing-group assistance of the pyridine nitrogen. researchgate.net Computational studies on the C-H functionalization of 2-phenyl pyridine have shown that rhodium catalysts are particularly well-suited for these transformations compared to iridium or ruthenium salts, which may face higher activation energy barriers. nih.gov The reactions often proceed with high regioselectivity, targeting the ortho-position of the phenyl ring. researchgate.net

Ruthenium-catalyzed reactions also feature prominently. Ru(II) complexes are effective in direct arylation reactions, including those of 2-phenylpyridine (B120327) with various aryl chlorides. mdpi.com These reactions can be performed in environmentally benign solvents like water, often requiring a carboxylate additive such as pivalate (B1233124) or acetate (B1210297) to facilitate the C-H bond activation step. mdpi.com The design of the ligand is crucial; for example, ruthenium complexes with N-heterocyclic carbene (NHC) ligands attached to an arene group have shown excellent catalytic activity for the monoarylation of 2-phenylpyridine. mdpi.com Furthermore, ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been developed for acceptorless dehydrogenative coupling of alcohols, showcasing the versatility of ruthenium catalysis. rsc.org While specific studies on this compound were not predominant, the principles derived from 2-phenylpyridine are directly applicable.

Below is a table summarizing representative Ru-catalyzed direct arylation of 2-phenylpyridine.

| Catalyst | Aryl Halide | Base | Additive | Solvent | Yield (%) | Reference |

| [RuCl2(η6,η1–arene–CH2–NHC)] | Phenyl chloride | K2CO3 | KOPiv | Water | 85 | mdpi.com |

| [RuCl2(η6,η1–arene–CH2–NHC)] | 4-Chlorotoluene | K2CO3 | KOPiv | Water | 90 | mdpi.com |

| [RuCl2(η6,η1–arene–CH2–NHC)] | 2-Chlorothiophene | K2CO3 | KOPiv | Water | 75 | mdpi.com |

Role of Ligand Design in Catalytic Performance and Selectivity

The structure of the N-phenylpyridin-2-amine ligand is a critical determinant of the resulting catalyst's performance and selectivity. Modifications to the ligand framework, such as the introduction of chiral centers or additional functional groups, can lead to highly specialized catalytic systems.

Stereocontrol in Asymmetric Catalysis Mediated by Chiral N-Phenylpyridin-2-amine Ligands

Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, represents a significant challenge in chemistry. Chiral ligands are the cornerstone of this field, as they create an asymmetric environment around the metal center, guiding the substrate to react in a specific orientation. nih.govuwindsor.ca While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands, including chiral P,N-ligands, have emerged as powerful alternatives, often outperforming their symmetric counterparts. nih.gov

For N-phenylpyridin-2-amine type ligands, chirality can be introduced in several ways, such as by using a chiral backbone or by placing stereogenic centers on the substituents. These chiral ligands can enforce stereocontrol in metal-catalyzed reactions. For example, in asymmetric hydrogenation or allylic substitution, the chiral ligand dictates which face of the substrate binds to the catalyst, leading to the preferential formation of one enantiomeric product. nih.govchemrxiv.org The rigidity of the ligand framework is also a key factor; a more rigid ligand restricts the number of possible transition states, which often translates to higher enantioselectivity. uwindsor.ca The 3-methyl group in this compound, while not chiral itself, would influence the conformational preferences of a chiral variant of the ligand, thereby impacting stereocontrol.

The table below illustrates the impact of ligand design on enantioselectivity in a copper-catalyzed conjugate addition reaction, a model system for asymmetric catalysis.

| Ligand Type | N-Substituent | Enantiomeric Excess (ee %) | Reference |

| Imidazolinylidene | Methyl | Low | researchgate.net |

| Imidazolinylidene | Benzyl | Improved | researchgate.net |

Bifunctional Catalysis Mediated by Amine-Containing Ligands

Bifunctional catalysis is a powerful strategy where the ligand not only binds to the metal center but also possesses a separate functional group that participates directly in the catalytic cycle. The amine group in N-phenylpyridin-2-amine ligands is perfectly suited for this role. In its protonated form, the N-H group can act as a proton source or engage in hydrogen bonding to activate a substrate. In its deprotonated (amido) form, it can act as an internal base.

This bifunctionality is particularly relevant in hydrogenation and transfer hydrogenation reactions. For instance, in the hydrogenation of ketones, the N-H group of the coordinated amine ligand can deliver a proton simultaneously as the metal hydride transfers a hydride to the carbonyl carbon, proceeding through a concerted outer-sphere mechanism. This cooperative action of the ligand and the metal can significantly lower the activation energy of the reaction. Ruthenium complexes featuring cooperative ligands are well-documented for such transformations, including the dehydrogenation of alcohols, which is the reverse of hydrogenation. rsc.org The design of these ligands is crucial for achieving high catalytic efficiency.

Ligand Structure-Activity Relationship Studies in Catalysis

Understanding the relationship between a ligand's structure and the resulting catalyst's activity and selectivity is crucial for the rational design of new and improved catalysts. For the N-phenylpyridin-2-amine family, key structural features to consider include:

Electronic Effects : Substituents on both the pyridine and phenyl rings can alter the electron density at the nitrogen donor atoms. An electron-donating group, like the methyl group at the 3-position, increases the basicity of the pyridine nitrogen, which can strengthen the metal-ligand bond and influence the catalytic activity. researchgate.net

Steric Effects : The size and position of substituents dictate the steric environment around the metal center. This can control substrate access and influence the selectivity of the reaction, particularly in asymmetric catalysis where steric hindrance is used to differentiate between diastereomeric transition states. chemrxiv.org

Chelate Ring Size : The linkage between the pyridine and amine moieties determines the "bite angle" of the chelate ligand. This geometric parameter affects the stability and reactivity of the metal complex.

Systematic studies involve synthesizing a series of structurally related ligands and evaluating their performance in a target catalytic reaction. For example, by varying the substituents on the phenyl ring or at other positions on the pyridine ring, one can map out how these changes correlate with catalytic turnover frequency and product selectivity. researchgate.netmdpi.com While comprehensive structure-activity relationship studies specifically for this compound are not widely reported, the principles are well-established from work on related phosphinopyridine and pyrazolopyrimidine ligands. researchgate.netmdpi.com

Computational and Theoretical Chemistry of N Phenylpyridin 2 Amine Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving N-phenylpyridin-2-amine derivatives. By modeling the potential energy surface, DFT calculations enable the characterization of various species along a reaction coordinate.

DFT calculations have been instrumental in studying the C-H activation of phenylpyridines, a key transformation in organic synthesis. For instance, in reactions catalyzed by metals like palladium, copper, and ruthenium, DFT can identify the transition state structures and intermediates. researchgate.netrsc.orgrsc.org These calculations have shown that the mechanism can vary depending on the catalyst, with possibilities including inner-shell proton-abstraction or outer-shell proton-abstraction pathways. rsc.org For example, studies on 2-phenylpyridine (B120327) with mononuclear Pd(OAc)2 suggest a preference for an inner-shell mechanism, while binuclear Pd2(μ-OAc)4 favors an outer-shell pathway. rsc.org The calculated free-energy barriers for these processes provide a quantitative measure of the reaction feasibility. rsc.org

The role of assisting groups, such as carboxylates, in facilitating C-H activation has also been explored. researchgate.netrsc.org DFT studies suggest a concerted mechanism where the pre-formation of a carbon-metal bond is a key factor. researchgate.netrsc.org The strength of the acid used in the carboxylate can influence the electrophilicity of the metal center, thereby affecting the reaction rate. researchgate.netrsc.org

DFT is also employed to map the energetic landscapes of different reaction pathways, including nucleophilic and radical mechanisms. For example, in the oxidation of palladium complexes involved in C-H activation, DFT calculations have helped to distinguish between radical and ion-pair mechanisms depending on the oxidant used. rsc.org The oxidation of a Pd(II) precursor with PhI(OAc)2 is suggested to proceed through a radical mechanism, whereas oxidation with PhICl2 follows an ion-pair pathway. rsc.org

Furthermore, in nucleophilic amination reactions like the Chichibabin reaction, DFT can elucidate the regioselectivity by comparing the energetic profiles of attack at different positions of the pyridine (B92270) ring. researchgate.net The analysis of potential energy surfaces reveals that the nucleophilic attack of the amide ion is more favorable at the 2-position of pyridine, both thermodynamically and kinetically. researchgate.net

A significant application of DFT in the study of N-phenylpyridin-2-amine systems is the prediction of regioselectivity and stereoselectivity. By comparing the energies of different possible transition states, chemists can predict the most likely product outcome. For instance, in the Chichibabin reaction, Non-Covalent Interaction (NCI) analysis, a tool often used in conjunction with DFT, has been shown to successfully describe the observed regioselectivity by highlighting the attractive forces between the reacting fragments in the transition state. researchgate.net

Similarly, in more complex transformations involving substituted pyrazoles, DFT studies have been used to predict which tautomer (C3 or C5 substituted) is more stable based on the electronic nature of the substituents. mdpi.com Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. mdpi.com

Molecular Orbital Analysis and Electronic Structure Studies

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Computational methods allow for the detailed analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to react. irjweb.commdpi.com Conversely, a large HOMO-LUMO gap suggests higher stability and lower reactivity. irjweb.commdpi.com

For substituted N-phenylpyridin-2-amine systems, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov For example, in a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, the theoretical HOMO-LUMO energy gap was calculated to be around 3.13-3.16 eV. nih.gov In these systems, the HOMO is typically distributed over the N-amine group and the pyridine ring, while the LUMO is localized on the nitro group. nih.gov

The table below presents theoretical HOMO-LUMO energy gaps for related aminopyridine derivatives, illustrating the influence of substituents on this key electronic parameter.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Not specified | Not specified | 3.13 |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Not specified | Not specified | 3.1617 |

| 2-amino-3-methylpyridinium-3,5-dinitrobenzoate | Not specified | Not specified | 0.7581 |

Note: The data is compiled from different studies and the computational methods may vary. nih.govresearchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods, such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis, can provide detailed information about the charge distribution and the electronic effects of substituents. nih.gov

In N-phenylpyridin-2-amine systems, the nitrogen atoms and any electron-withdrawing or -donating groups significantly influence the charge distribution. researchgate.net For instance, in pyridine itself, the nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the π-electron system. researchgate.net Substituents on the phenyl or pyridine rings can further modulate this charge distribution, affecting the molecule's electrostatic potential and its propensity to engage in specific interactions. mdpi.com

Experimental charge density analysis, complemented by quantum mechanical simulations, can also offer insights into electron delocalization and intermolecular interactions, such as hydrogen bonding. researchgate.net These studies are crucial for understanding the solid-state structures and properties of these compounds. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of N-phenylpyridin-2-amine systems is critical for understanding their chemical reactivity and biological activity. The rotational freedom around the C-N bond connecting the phenyl and pyridine rings leads to various possible conformations, each with a distinct energy level.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of these molecules over time. rsc.orgnih.govrsc.orgnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent environment. For instance, in a study of related N-phenylpyrimidin-2-amine derivatives, MD simulations were employed to understand their binding to cyclin-dependent kinases (CDKs), highlighting the importance of specific conformations for biological activity. rsc.org

The dihedral angle between the pyridine and phenyl rings is a key parameter in these analyses. For example, in the crystal structure of 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, a structural isomer of the target compound, the dihedral angle between the pyridyl and benzene (B151609) rings is 60.07 (9)°. researchgate.net This twisted conformation is a result of the steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyridine ring. In contrast, for N-(3-Methylphenyl)pyrimidin-2-amine, two independent molecules in the asymmetric unit exhibit significantly different dihedral angles of 39.00 (8)° and 4.59 (11)°, indicating that crystal packing forces can have a substantial impact on the molecular conformation. nih.gov

Molecular dynamics simulations can further elucidate the dynamic nature of these conformations in solution. These simulations can track the fluctuations of the dihedral angle over nanoseconds, providing a detailed picture of the molecule's flexibility.

Table 1: Dihedral Angles in N-Phenylpyridin-2-amine Systems

| Compound | Dihedral Angle (°) | Method |

| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine | 60.07 (9) | X-ray Crystallography |

| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 1) | 39.00 (8) | X-ray Crystallography |

| N-(3-Methylphenyl)pyrimidin-2-amine (Molecule 2) | 4.59 (11) | X-ray Crystallography |

| 2-N-phenylamino-3-nitro-6-methylpyridine | 6.20 (15) | X-ray Crystallography |